2,2-Bis(2-hydroxy-5-biphenylyl)propane
Overview
Description
“2,2-Bis(2-hydroxy-5-biphenylyl)propane” is a chemical compound with the molecular formula C27H24O2 . It is also known by the synonyms “5,5’-Isopropylidenebis (2-hydroxybiphenyl)” and "4,4’-Isopropylidenebis (2-phenylphenol)" . The compound appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
“2,2-Bis(2-hydroxy-5-biphenylyl)propane” has a molecular weight of 380.49 . It is a solid at 20 degrees Celsius . The compound has a melting point range of 115.0 to 124.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Bioremediation
2,2-Bis(2-hydroxy-5-biphenylyl)propane, also known as Bisphenol A (BPA), has been studied for its biodegradability and fate in the environment. Research by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum UC-14 in a reverse micelles system for the bioremediation of BPA. This approach demonstrated the successful elimination of a significant percentage of BPA, indicating potential applications in environmental cleanup efforts (Chhaya & Gupte, 2013).
Electrochemical Detection and Removal
Kim et al. (2021) evaluated an electrochemical method using a carbon felt electrode for the detection and simultaneous removal of BPA. This study showcased a practical approach for real-time sensing and in-situ removal of BPA in various environments, offering a dual solution for both monitoring and mitigating BPA pollution (Kim et al., 2021).
Environmental Impact and Degradation
Research by Kang, Aasi, and Katayama (2007) focused on the contamination routes, degradation, and endocrine-disruptive effects of BPA in aquatic environments. This comprehensive review highlights the intensified use of BPA-containing products and the consequent increase in environmental and organismal exposure, emphasizing the need for understanding its environmental impact and degradation pathways (Kang, Aasi, & Katayama, 2007).
Molecular Mechanisms and Action
Wetherill et al. (2007) conducted an in-depth review of the mechanistic basis of BPA's action in various experimental models. This study provides valuable insights into the spectrum of BPA's mechanisms of action, highlighting uncertainties surrounding its tissue-specific impacts and critical windows of susceptibility during exposure (Wetherill et al., 2007).
Fate in Terrestrial and Aquatic Environments
Im and Löffler (2016) summarized the biological and nonbiological processes leading to BPA transformation and degradation in both terrestrial and aquatic environments. This review also identifies research needs for a better understanding of BPA's longevity and its transformation products in environmental systems (Im & Löffler, 2016).
Safety And Hazards
“2,2-Bis(2-hydroxy-5-biphenylyl)propane” can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .
properties
IUPAC Name |
4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRENAPTCBBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058654 | |
Record name | BisOPP-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(2-hydroxy-5-biphenylyl)propane | |
CAS RN |
24038-68-4 | |
Record name | BisOPP-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(2-hydroxy-5-biphenylyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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